Propyl octanoate

Descripción general

Descripción

Synthesis Analysis

Propyl octanoate can be synthesized through esterification reactions, where octanoic acid reacts with propanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water. This process is often optimized to increase yield and purity through various reaction conditions such as temperature, catalyst concentration, and the molar ratio of reactants (Salmahaminati & Jumina, 2017).

Aplicaciones Científicas De Investigación

1. Chemical Extraction Processes

Propyl octanoate is relevant in chemical extraction processes. For example, Keshav et al. (2009) studied the recovery of propionic acid from aqueous phase by reactive extraction using Aliquat 336 in various diluents, including octanol, which is a key context for the use of this compound. Their findings contribute to the understanding of chemical extraction processes, particularly in the recovery of propionic acid, an important carboxylic acid in various industries (Keshav, Chand, & Wasewar, 2009).

2. Analytical Chemistry Applications

In analytical chemistry, this compound's derivatives have been utilized. For instance, Farajzadeh et al. (2010) presented a new dispersive liquid-liquid microextraction (DLLME) method using octanol, a derivative of this compound, for the extraction and pre-concentration of various preservatives, including propyl parabens. This application highlights the relevance of this compound derivatives in the field of analytical chemistry (Farajzadeh, Djozan, & Bakhtiyari, 2010).

3. Food Chemistry

In the domain of food chemistry, this compound and its derivatives find significant applications. Perrin & Meyer (2002) conducted a study focusing on the quantification of synthetic phenolic antioxidants in dry foods, such as propyl gallate, a derivative of this compound. This study is crucial for understanding the use of this compound derivatives in preserving the quality of food products (Perrin & Meyer, 2002).

4. Industrial Applications

In the industry, particularly in the chemical and material sciences, this compound's derivatives have applications. For example, Hernández Lozada et al. (2020) reported the production of 1-octanol in Escherichia coli via a high flux thioesterase route. 1-octanol, a derivative of this compound, is used as a plasticizer and in the production of linear low-density polyethylene (LLDPE), indicating its industrial significance (Hernández Lozada et al., 2020).

Mecanismo De Acción

Target of Action

Propyl octanoate, also known as propyl caprylate, is a type of ester that is commonly used in the flavor and fragrance industry . The primary targets of this compound are olfactory receptors, which are responsible for the sense of smell. The compound interacts with these receptors to produce a coconut-like odor .

Mode of Action

The interaction between this compound and its targets is primarily based on the principle of lock and key. The molecular structure of this compound fits into the specific shape of the olfactory receptors, triggering a signal that is interpreted by the brain as a particular smell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other volatile compounds can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of this compound .

Propiedades

IUPAC Name |

propyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHBLVYDNJDWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

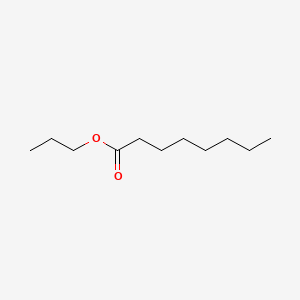

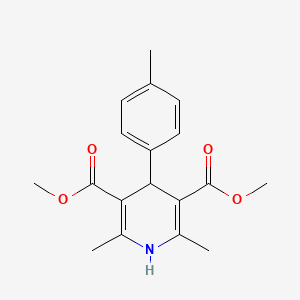

CCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060782 | |

| Record name | Propyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

624-13-5 | |

| Record name | Propyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, propyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU5LA9XGW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of propyl octanoate in fruit flavor and aroma?

A1: this compound, an ester, significantly contributes to the fruity and floral aromas found in various fruits, particularly blueberries. Research has shown that co-fermenting blueberries with ester-producing yeasts like Candida glabrata can significantly increase this compound levels, enhancing the wine's flavor profile []. Similarly, it is a key aroma component in Glehnia littoralis, contributing to its unique scent [, ].

Q2: How does the structure of this compound relate to its olfactory perception in insects?

A2: Studies on the apple maggot fly (Rhagoletis pomonella) reveal a fascinating link between the structure of this compound and insect olfaction. This insect exhibits a high degree of specificity in its response to this ester. Behavioral assays showed the highest activity with esters possessing a straight chain of 10-11 carbons, with the acid portion containing 6-8 carbons and the alcohol portion containing 3-5 carbons. This specificity suggests that this compound, fitting this structural profile, likely plays a role in the insect's ability to locate host fruits [].

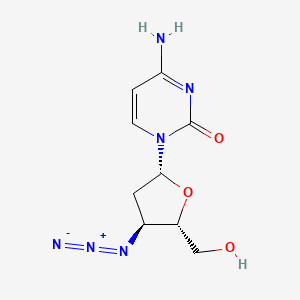

Q3: What is the molecular formula and weight of this compound?

A3: this compound (also known as propyl caprylate) has the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol.

Q4: Can you elaborate on the production of this compound during alcoholic fermentation?

A4: this compound is formed as a byproduct during alcoholic fermentation, primarily from the metabolism of long-chain fatty acids by yeast. Its presence is particularly notable in aged beverages like Cognac brandies, where its concentration increases over time, contributing to the characteristic "rancio charentais" aroma []. This highlights the role of this compound in the complex aging process of alcoholic beverages.

Q5: Are there any known applications of this compound in pharmaceutical research?

A5: While this compound is primarily known for its flavor and fragrance applications, research indicates potential uses in pharmaceuticals. One area of interest is its use in formulating (2R)-2-propyloctanoic acid, a compound with potential for treating neurodegenerative diseases. This compound can act as an intermediate in the synthesis of this optically active compound, leading to a more efficient production process [].

Q6: Is there any research on the stability of this compound under different conditions?

A6: While the provided abstracts don't delve into the specific stability parameters of this compound, it's important to consider its ester functionality. Esters are generally susceptible to hydrolysis, particularly in the presence of acids or bases. This would be a crucial factor to consider when formulating this compound in various applications, necessitating strategies to enhance its stability.

Q7: What analytical techniques are commonly used to identify and quantify this compound?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing this compound. This method enables the separation and identification of volatile compounds based on their mass-to-charge ratios, providing both qualitative and quantitative data [, , ]. Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique prior to GC-MS analysis, allowing for the selective extraction of volatile compounds like this compound from complex matrices [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

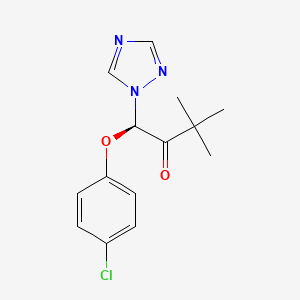

![[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]acetic acid](/img/structure/B1197269.png)

![[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B1197277.png)